1-Methyl-4-(prop-1-en-2-yl)benzene

Description

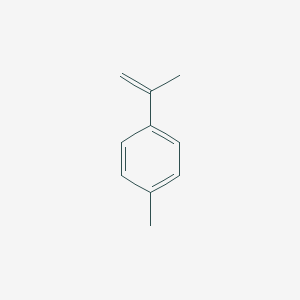

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSLOZQEMPDGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27599-43-5 | |

| Record name | Benzene, 1-methyl-4-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27599-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7047564 | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless mobile liquid; citrusy-lemon like aroma | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

186.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.854 | |

| Record name | p,alpha-Dimethylstyrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1332/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-32-0 | |

| Record name | p-Cymenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-alpha-Dimethyl styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1195-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,α-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-.ALPHA.-DIMETHYL STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC8HY3OB86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C | |

| Record name | p-Mentha-1,3,5,8-tetraene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of p-Cymene

Introduction: The Aromatic Workhorse in Modern Chemistry

p-Cymene (1-methyl-4-(1-methylethyl)benzene) is a naturally occurring aromatic organic compound, a monoterpene found in over 100 plant species, including cumin and thyme, from which it derives its pleasant, mild odor.[1] Beyond its aromatic properties, p-cymene serves as a crucial building block and solvent in a multitude of applications, ranging from the synthesis of fine chemicals and polymers to its increasing role in drug development as a stable, biocompatible ligand for organometallic catalysts. Its unique combination of aromaticity, alkyl substitution, and chirality upon functionalization makes it a molecule of significant interest to researchers and chemical industry professionals.

This guide provides a comprehensive exploration of the core physicochemical properties of p-Cymene, offering not just the data, but also insights into the experimental methodologies for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with a robust understanding of this versatile compound, enabling its effective application and manipulation in both research and industrial settings.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical compound lies in its structure. p-Cymene consists of a benzene ring substituted with a methyl group and an isopropyl group at the para position (positions 1 and 4, respectively).

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-4-(1-methylethyl)benzene | |

| CAS Number | 99-87-6 | |

| Molecular Formula | C₁₀H₁₄ | |

| Molecular Weight | 134.22 g/mol | |

| SMILES | CC1=CC=C(C=C1)C(C)C | |

| InChI Key | HFPZCAJZSCWRBC-UHFFFAOYSA-N |

Core Physicochemical Properties: A Quantitative Overview

The utility of p-Cymene in various applications is dictated by its physical and chemical properties. The following table summarizes these key characteristics.

| Property | Value | Conditions |

| Appearance | Colorless liquid | Standard Temperature and Pressure (STP) |

| Odor | Mild, pleasant, aromatic | STP |

| Boiling Point | 177 °C (450 K) | 760 mmHg |

| Melting Point | -68 °C (205 K) | - |

| Density | 0.857 g/cm³ | 20 °C |

| Solubility in Water | 23.4 mg/L | 25 °C |

| Solubility in Organic Solvents | Miscible | Ethanol, Ether, Acetone |

| Vapor Pressure | 1.5 mmHg | 20 °C |

| Refractive Index (n_D) | 1.4909 | 20 °C |

| Flash Point | 47 °C (117 °F) | Closed Cup |

| Autoignition Temperature | 435 °C (815 °F) | - |

Experimental Determination of Key Physicochemical Properties

A deep understanding of a compound's properties is intrinsically linked to the methods used for their measurement. This section details the standard experimental protocols for determining the key physicochemical characteristics of p-Cymene, providing the "why" behind the "how."

Boiling Point Determination

The boiling point is a fundamental property that provides an indication of a liquid's volatility and purity. For aromatic hydrocarbons like p-cymene, the standard method for its determination is distillation.

Experimental Protocol: Distillation of Aromatic Hydrocarbons (Based on ASTM D850) [2][3][4][5]

The principle behind this method is the determination of the temperature range over which a liquid boils under atmospheric pressure. A narrow boiling range is indicative of a high degree of purity.

-

Apparatus: A standard distillation apparatus is used, consisting of a distillation flask, a condenser, a receiving cylinder, and a calibrated thermometer.

-

Procedure:

-

A measured volume of the p-Cymene sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

The flask is heated, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point).

-

Heating is continued, and the temperature is observed as the distillation proceeds. The temperature when the last of the liquid evaporates from the flask is also noted.

-

The boiling range is the difference between the initial and final boiling points.

-

Causality and Self-Validation: This method is self-validating in that a sharp, constant boiling point close to the literature value confirms the identity and purity of the p-Cymene. A broad boiling range would indicate the presence of impurities.

Caption: Workflow for Boiling Point Determination of p-Cymene.

Density Measurement

Density is a crucial property for quality control and for converting between mass and volume. Modern digital density meters provide a rapid and highly accurate method for this determination.

Experimental Protocol: Digital Density Meter (Based on ASTM D4052) [6][7][8][9][10]

This method relies on the principle that the natural frequency of oscillation of a U-shaped tube is dependent on the mass of the liquid it contains.

-

Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The sample cell is cleaned and dried thoroughly.

-

A small volume of p-Cymene is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.

-

The measurement is typically performed at a controlled temperature, such as 20°C.

-

Causality and Self-Validation: The high precision of modern digital density meters and the use of certified reference standards for calibration ensure the trustworthiness of the results. The stability of the reading confirms that the sample has reached thermal equilibrium and is free of bubbles.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance and is a sensitive indicator of purity.

Experimental Protocol: Abbe Refractometer [11][12][13]

The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection of light at the interface between a prism of high refractive index and the sample.

-

Apparatus: An Abbe refractometer with a light source (typically a sodium lamp, 589 nm), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

A few drops of the p-Cymene sample are placed on the surface of the measuring prism.

-

The prisms are closed, and the light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Causality and Self-Validation: A sharp, well-defined boundary line indicates a pure sample. The measurement's high sensitivity to composition makes it an excellent tool for quality control.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the molecular structure of p-Cymene and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of p-Cymene is expected to show four distinct signals corresponding to the four types of chemically non-equivalent protons.

-

Aromatic Protons (AA'BB' system): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically around 7.1 ppm). Due to the para-substitution, they form a second-order spin system.

-

Isopropyl Methine Proton (-CH(CH₃)₂): This single proton will appear as a septet (a multiplet with seven lines) due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift is expected around 2.9 ppm.

-

Methyl Protons on the Ring (-CH₃): The three protons of the methyl group attached to the benzene ring will appear as a singlet around 2.3 ppm as there are no adjacent protons to couple with.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups of the isopropyl substituent will appear as a doublet due to coupling with the single methine proton. The chemical shift for these protons is expected around 1.2 ppm.

The ¹³C NMR spectrum of p-Cymene will show six signals, corresponding to the six chemically distinct carbon atoms in the molecule, taking into account the symmetry of the para-substituted ring.

-

Quaternary Carbons: Two signals for the ipso-carbons of the benzene ring (the carbons attached to the methyl and isopropyl groups).

-

Aromatic CH Carbons: Two signals for the four CH carbons of the benzene ring (two sets of two equivalent carbons).

-

Isopropyl Methine Carbon (-CH(CH₃)₂): One signal for the methine carbon of the isopropyl group.

-

Methyl Carbon on the Ring (-CH₃): One signal for the methyl carbon attached to the ring.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): One signal for the two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of p-Cymene will exhibit characteristic absorption bands:

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ for the methyl and isopropyl groups.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H bending vibrations: Various peaks in the fingerprint region (below 1500 cm⁻¹), including a strong band around 815 cm⁻¹ characteristic of para-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

In the electron ionization (EI) mass spectrum of p-Cymene, the following key fragments are expected:

-

Molecular Ion Peak (M⁺): A peak at m/z = 134, corresponding to the molecular weight of p-Cymene.

-

Base Peak: A peak at m/z = 119, resulting from the loss of a methyl group (CH₃) from the molecular ion via benzylic cleavage, forming a stable tropylium-like cation. This is typically the most intense peak in the spectrum.

-

Other Fragments: A peak at m/z = 91, corresponding to the tropylium ion, formed by further fragmentation.

Synthesis of p-Cymene: From Petrochemicals and Renewables

p-Cymene can be synthesized through various routes, with the most common industrial method being the Friedel-Crafts alkylation of toluene. There is also growing interest in producing p-Cymene from renewable sources.

Friedel-Crafts Alkylation of Toluene

This classic electrophilic aromatic substitution reaction involves the alkylation of toluene with an isopropylating agent, such as propylene or isopropanol, in the presence of an acid catalyst.

Reaction Mechanism:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst activates the isopropylating agent to form an isopropyl carbocation.

-

Electrophilic Attack: The electron-rich toluene ring attacks the isopropyl carbocation, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the p-cymene product.

Caption: Industrial Synthesis of p-Cymene via Friedel-Crafts Alkylation.

Synthesis from Renewable Feedstocks

There is a growing interest in producing p-cymene from renewable sources such as turpentine (a byproduct of the paper industry rich in pinenes) and limonene (found in citrus peels). These processes typically involve catalytic dehydrogenation over metal catalysts.[14][15][16][17]

Safety and Handling

p-Cymene is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Inhalation of high concentrations of vapor may cause dizziness and drowsiness. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

p-Cymene is a compound of significant industrial and academic importance. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it a valuable tool for chemists and material scientists. A thorough understanding of its characteristics and the methodologies for their determination, as outlined in this guide, is essential for its safe and effective use in advancing scientific research and developing innovative technologies.

References

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. (n.d.). Retrieved from [Link]

-

ASTM D850-16, Standard Test Method for Distillation of Industrial Aromatic Hydrocarbons and Related Materials, ASTM International, West Conshohocken, PA, 2016,

-

ASTM D850-03(2008)e1, Standard Test Method for Distillation of Industrial Aromatic Hydrocarbons and Related Materials, ASTM International, West Conshohocken, PA, 2008,

-

ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022,

-

ASTM D4052. (n.d.). eralytics. Retrieved from [Link]

-

ASTM D4052 | ASTM Vapor Pressure of Petroleum Products. (n.d.). Ayalytical. Retrieved from [Link]

-

ASTM D850-16 - Standard Test Method for Distillation of Industrial Aromatic Hydrocarbons and Related Materials. (n.d.). Retrieved from [Link]

-

D4052 Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter. (n.d.). ASTM International. Retrieved from [Link]

-

How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. (n.d.). Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]

-

Karna, N., & Sibi, M. P. (2018). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. Catalysts, 8(12), 629. [Link]

-

Lab 2: Refractive Index and Snell's Law. (n.d.). Retrieved from [Link]

-

The Limonene Biorefinery: From Extractive Technologies to Its Catalytic Upgrading into p-Cymene. (2021). Catalysts, 11(3), 382. [Link]

-

Operating Instructions for Abbé Refractometers | Chem Lab. (2009, August 11). Truman ChemLab. Retrieved from [Link]

-

p-Cymene. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

p-Cymene. (n.d.). PubChem. Retrieved from [Link]

-

p-cymene - MassBank. (2008, October 21). Retrieved from [Link]

-

Production of p-Cymene from Crude Sulphate Turpentine with Commercial Zeolite Catalyst Using a Continuous Fixed Bed Reactor. (2014). Industrial & Engineering Chemistry Research, 53(49), 18888–18896. [Link]

-

Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. (2007). Journal of Molecular Catalysis A: Chemical, 266(1-2), 144-148. [Link]

-

Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids. (n.d.). ANSI Webstore. Retrieved from [Link]

-

Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. (2017). Antibiotics, 6(4), 26. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. store.astm.org [store.astm.org]

- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 13. hinotek.com [hinotek.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Methyl-4-(prop-1-en-2-yl)benzene: An In-Depth Technical Guide

Introduction

In the landscape of fine chemical synthesis and drug development, the precise structural elucidation of organic molecules is paramount. 1-Methyl-4-(prop-1-en-2-yl)benzene, also known as 4-isopropenyltoluene, is a valuable organic intermediate whose utility is intrinsically linked to its distinct chemical architecture. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and providing field-proven insights, this document serves as a self-validating system for the empirical analysis of this compound.

The structural isomerism between this compound and its more common counterpart, p-cymene (1-methyl-4-isopropylbenzene), presents a pertinent analytical challenge. This guide will draw comparisons between the two, highlighting the key spectroscopic differentiators that arise from the presence of an isopropenyl versus an isopropyl group, thereby enabling unambiguous identification.

Molecular Structure and Spectroscopic Overview

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the chemical structure of this compound, highlighting the key functional groups that give rise to its characteristic spectral features: a para-substituted aromatic ring, a methyl group, and an isopropenyl group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The data presented below was acquired in deuterated chloroform (CDCl₃) at 300 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.39 | dd | 2H | Aromatic (H ortho to isopropenyl) |

| 7.16 | d | 2H | Aromatic (H ortho to methyl) |

| 5.36 | d | 1H | Vinylic (=CH₂) |

| 5.06 | q | 1H | Vinylic (=CH₂) |

| 2.37 | s | 3H | Ar-CH₃ |

| 2.16 | dd | 3H | =C-CH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aromatic region (δ 7.0-7.5 ppm) displays a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The two doublets at δ 7.39 and 7.16 ppm, each integrating to two protons, confirm this substitution pattern.[2] The downfield shift of the protons at δ 7.39 ppm is attributed to their proximity to the slightly electron-withdrawing isopropenyl group, while the protons at δ 7.16 ppm are adjacent to the electron-donating methyl group.

The vinylic protons of the isopropenyl group appear as distinct signals at δ 5.36 and 5.06 ppm.[3] Their chemical shifts are characteristic of geminal protons on a terminal alkene. The singlet at δ 2.37 ppm is readily assigned to the three equivalent protons of the methyl group attached to the aromatic ring. The signal at δ 2.16 ppm, also integrating to three protons, corresponds to the methyl group attached to the double bond. The fine coupling observed for the vinylic and allylic protons (dd, q, d) arises from small geminal and allylic coupling constants.

Comparative Analysis: this compound vs. p-Cymene

In contrast, the ¹H NMR spectrum of p-cymene would show a septet for the isopropyl methine proton (CH) and a doublet for the six equivalent isopropyl methyl protons (CH₃)₂, typically around δ 2.9 and 1.2 ppm, respectively. The absence of signals in the vinylic region (δ 5-6 ppm) is a definitive indicator for distinguishing between these two isomers.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The data below was acquired in CDCl₃ at 75 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | Quaternary C of isopropenyl |

| 138.8 | Quaternary C of aromatic ring (attached to isopropenyl) |

| 137.6 | Quaternary C of aromatic ring (attached to methyl) |

| 129.3 | Aromatic CH (ortho to methyl) |

| 125.8 | Aromatic CH (ortho to isopropenyl) |

| 112.0 | Vinylic CH₂ |

| 22.3 | =C-CH₃ |

| 21.5 | Ar-CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The aromatic region of the ¹³C NMR spectrum shows four signals, consistent with the symmetry of a 1,4-disubstituted benzene ring where the two ortho and two meta carbons are chemically equivalent.[5] The quaternary carbons of the aromatic ring appear at δ 138.8 and 137.6 ppm. The signals for the protonated aromatic carbons are observed at δ 129.3 and 125.8 ppm.

The carbons of the isopropenyl group are clearly identifiable. The quaternary carbon of the double bond is the most downfield at δ 143.5 ppm, and the terminal vinylic carbon (=CH₂) is at δ 112.0 ppm.[3] The two methyl carbons are found at δ 22.3 ppm (allylic) and δ 21.5 ppm (aromatic).

Comparative Analysis: this compound vs. p-Cymene

The ¹³C NMR spectrum of p-cymene would show a signal for the isopropyl methine carbon around δ 34 ppm and a signal for the two equivalent isopropyl methyl carbons around δ 24 ppm.[6][7] The absence of signals in the olefinic region (δ 110-150 ppm) for the side chain carbons is a key differentiator.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (vinylic) |

| ~3020 | C-H stretch | Ar-H (aromatic) |

| ~2960 | C-H stretch | -CH₃ (aliphatic) |

| ~1645 | C=C stretch | Alkene |

| ~1610, 1510 | C=C stretch | Aromatic ring |

| ~890 | C-H bend (out-of-plane) | =CH₂ (geminal disubstituted alkene) |

| ~815 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of C-H stretching vibrations just above 3000 cm⁻¹ (at ~3080 and ~3020 cm⁻¹) is indicative of both vinylic and aromatic C-H bonds, while the absorption just below 3000 cm⁻¹ (at ~2960 cm⁻¹) is due to the aliphatic C-H bonds of the methyl groups.[1][8][9]

The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1680-1450 cm⁻¹ region.[10] The band around 1645 cm⁻¹ is characteristic of the C=C double bond in the isopropenyl group. The absorptions at approximately 1610 and 1510 cm⁻¹ are typical for the C=C stretching within the aromatic ring.

In the fingerprint region, the out-of-plane C-H bending vibrations are highly diagnostic. A strong band around 890 cm⁻¹ is characteristic of a geminal disubstituted alkene (R₂C=CH₂).[11] The absorption around 815 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the benzene ring.

Comparative Analysis: this compound vs. p-Cymene

The IR spectrum of p-cymene would lack the characteristic alkene absorptions, namely the vinylic C-H stretch (~3080 cm⁻¹), the C=C stretch (~1645 cm⁻¹), and the strong out-of-plane bend for a geminal alkene (~890 cm⁻¹).[12][13][14] This makes IR spectroscopy a rapid and effective method for distinguishing between the two isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of its molecular weight and can aid in structural elucidation. The data presented here is for electron ionization (EI) mass spectrometry.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 132 | High | M⁺˙ (Molecular Ion) |

| 117 | High | [M - CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M⁺˙) at m/z 132, which corresponds to its molecular weight.

A major fragmentation pathway for alkylbenzenes is benzylic cleavage.[15][16] In this case, the loss of a methyl radical from the isopropenyl group leads to the formation of a stable benzylic cation at m/z 117 ([M - CH₃]⁺), which is often the base peak. Further fragmentation can lead to the formation of the tropylium ion at m/z 91, a common fragment for alkyl-substituted benzenes.[17]

Comparative Analysis: this compound vs. p-Cymene

The mass spectrum of p-cymene also shows a molecular ion at m/z 134. Its primary fragmentation is also the loss of a methyl group to give a base peak at m/z 119.[18][19][20] The difference in the molecular weight and the mass of the major fragment ion ([M-15]⁺) allows for clear differentiation between the two isomers.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Acquisition Workflow

Caption: Generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[21][22]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[21][22]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons.

-

Infrared (IR) Spectroscopy Acquisition Workflow

Caption: Generalized workflow for gas-phase IR spectroscopy.

-

Sample Introduction : For a volatile liquid like this compound, a gas-phase spectrum can be obtained. Inject a small amount of the liquid into a heated, evacuated gas cell.

-

Background Measurement : Record a background spectrum of the empty gas cell.

-

Sample Measurement : Record the spectrum of the sample in the gas cell.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition Workflow

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction : Introduce a small amount of the sample into the high vacuum of the mass spectrometer's ion source. This can be done via a gas chromatograph (GC-MS) for volatile samples or a direct insertion probe.[23]

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[24][25][26]

-

Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted analytical profile of this compound. The combined application of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous structural confirmation and differentiation from its close isomer, p-cymene. The detailed interpretation of the spectra, grounded in established principles of organic spectroscopy, offers valuable insights for researchers in quality control, synthetic chemistry, and drug development. The provided experimental protocols serve as a practical foundation for obtaining high-quality spectroscopic data for this and similar compounds.

References

-

[The p-cymene ring proton region of the 1 H NMR spectrum of

-

1_mass_spectrometer)

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. p-Cymene(99-87-6) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. p-Cymene(99-87-6) 13C NMR [m.chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005805) [hmdb.ca]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. p-Cymene(99-87-6) IR Spectrum [chemicalbook.com]

- 13. p-Cymene [webbook.nist.gov]

- 14. p-Cymene [webbook.nist.gov]

- 15. Mass chart Fragmentation | PDF [slideshare.net]

- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 17. youtube.com [youtube.com]

- 18. p-Cymene(99-87-6) MS spectrum [chemicalbook.com]

- 19. p-Cymene [webbook.nist.gov]

- 20. massbank.eu [massbank.eu]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. as.uky.edu [as.uky.edu]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 26. chem.libretexts.org [chem.libretexts.org]

The Dichotomous Nature of p-Cymene: A Technical Guide to its Antioxidant Mechanisms

Abstract

p-Cymene, a naturally occurring aromatic monoterpene found in a variety of essential oils, has garnered significant scientific interest for its diverse pharmacological activities. While recognized for its anti-inflammatory, analgesic, and antimicrobial properties, its role as a modulator of cellular redox status is particularly complex and intriguing. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the antioxidant activity of p-Cymene. We delve into its capacity for direct free radical scavenging, its influence on the expression and activity of endogenous antioxidant enzymes, and its engagement with pivotal signaling pathways, most notably the Nrf2-ARE axis. Furthermore, this guide addresses the paradoxical pro-oxidant effects of p-Cymene observed under specific experimental conditions, offering a balanced perspective for researchers in drug discovery and development. Detailed experimental protocols and data interpretation strategies are provided to facilitate the accurate assessment of p-Cymene's antioxidant potential.

Introduction: The Oxidative Stress Paradigm and the Therapeutic Potential of p-Cymene

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a myriad of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] The cellular arsenal against oxidative damage comprises a network of endogenous antioxidant enzymes and non-enzymatic molecules. The quest for exogenous agents that can bolster these defenses has led to the investigation of natural products, with p-Cymene emerging as a promising candidate.[3][4][5]

p-Cymene (4-isopropyltoluene) is a major constituent of essential oils from plants such as cumin and thyme.[6] Its chemical structure, a benzene ring substituted with a methyl group and an isopropyl group, underpins its lipophilic nature and its ability to interact with cellular membranes and proteins.[7] This guide will dissect the intricate molecular mechanisms that define p-Cymene's antioxidant profile, providing a comprehensive resource for the scientific community.

The Dual Modality of p-Cymene's Antioxidant Action

The antioxidant activity of p-Cymene is not monolithic but rather a composite of direct and indirect mechanisms. It can directly neutralize free radicals and can also enhance the cell's intrinsic antioxidant capabilities.

Direct Free Radical Scavenging

While not its most potent antioxidant mechanism, p-Cymene does exhibit a capacity to directly scavenge certain reactive species. In vitro studies have demonstrated its ability to neutralize hydroxyl radicals and nitric oxide.[8] The aromatic ring and the benzylic hydrogens in its structure are potential sites for interaction with and stabilization of free radicals.

Diagram 1: Chemical Structure of p-Cymene

Caption: Chemical structure of p-Cymene (1-methyl-4-(1-methylethyl)-benzene).

Upregulation of Endogenous Antioxidant Enzymes

A more significant aspect of p-Cymene's antioxidant activity is its ability to enhance the cellular defense machinery. In vivo studies have consistently demonstrated that administration of p-Cymene leads to a significant increase in the activity of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT).[1][2][4]

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of the more damaging hydroxyl radical.

This upregulation of antioxidant enzymes suggests that p-Cymene can fortify cells against oxidative insults, a mechanism with profound therapeutic implications.

Table 1: In Vivo Effects of p-Cymene on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Parameter | Model System | Doses of p-Cymene (mg/kg) | Observed Effect | Reference |

| SOD Activity | Mice Hippocampus | 50, 100, 150 | ▲ 22.7% to 63.1% increase | [1][2] |

| CAT Activity | Mice Hippocampus | 50, 100, 150 | ▲ 119.25% to 182.70% increase | [1][2] |

| Lipid Peroxidation (TBARS) | Mice Hippocampus | 50, 100, 150 | ▼ 65.54% to 89.83% decrease | [2][4] |

| Nitrite Content | Mice Hippocampus | 50, 100, 150 | ▼ 67% to 71.21% decrease | [2][4] |

Note: ▲ indicates an increase, while ▼ indicates a decrease.

The Nrf2-ARE Signaling Pathway: A Potential Master Switch for p-Cymene's Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of genes encoding antioxidant and phase II detoxifying enzymes, including SOD and CAT.

While direct evidence for p-Cymene's activation of the Nrf2 pathway is still emerging, its observed effects on downstream targets like SOD and CAT strongly suggest its involvement. It is hypothesized that p-Cymene, or its metabolites, may interact with the cysteine residues of Keap1, leading to a conformational change that releases Nrf2.

Diagram 2: Proposed Mechanism of p-Cymene-Mediated Nrf2 Activation

Caption: p-Cymene is hypothesized to disrupt the Keap1-Nrf2 complex, leading to Nrf2 translocation and activation of antioxidant gene expression.

The Other Side of the Coin: Pro-oxidant and Pro-inflammatory Effects of p-Cymene

A comprehensive understanding of p-Cymene's bioactivity necessitates an examination of its potential pro-oxidant and pro-inflammatory effects. Research has shown that under certain conditions, particularly with chronic exposure and in specific cell types like macrophages, p-Cymene can promote oxidative stress and inflammation.[9]

In a study using murine macrophages, prolonged exposure to p-Cymene resulted in a dose-dependent downregulation of the antioxidant gene Paraoxonase 1 (PON-1), which is known to protect high-density lipoproteins (HDL) from oxidation.[9] This was accompanied by an upregulation of pro-inflammatory markers such as Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α).[9]

This dual functionality highlights the importance of dose, duration of exposure, and the specific cellular context in determining the net effect of p-Cymene. For drug development professionals, this underscores the critical need for thorough dose-response studies and the evaluation of both antioxidant and pro-oxidant markers.

Experimental Protocols for Assessing the Antioxidant Activity of p-Cymene

To enable researchers to rigorously evaluate the antioxidant potential of p-Cymene, this section provides detailed, step-by-step methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

-

Prepare a series of concentrations of p-Cymene in methanol.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the p-Cymene solution (or control/blank) to each well.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC₅₀ value (the concentration of p-Cymene required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of p-Cymene.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of p-Cymene in ethanol.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the p-Cymene solution (or control/blank) to each well.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of p-Cymene.

-

Diagram 3: Experimental Workflow for In Vitro Antioxidant Assays

Caption: A generalized workflow for conducting DPPH and ABTS antioxidant assays.

Conclusion and Future Directions

p-Cymene presents a compelling case as a natural compound with significant antioxidant potential. Its mode of action is multifaceted, involving both direct radical scavenging and, more importantly, the upregulation of endogenous antioxidant defenses, likely through the modulation of the Nrf2 signaling pathway. However, the existence of a pro-oxidant and pro-inflammatory facet to its bioactivity necessitates a cautious and thorough approach to its investigation and potential therapeutic application.

Future research should focus on elucidating the precise molecular interactions between p-Cymene and the Keap1-Nrf2 system. Investigating the upstream signaling kinases that may be involved in p-Cymene-induced Nrf2 activation is also a critical next step. Furthermore, comprehensive studies are required to define the therapeutic window of p-Cymene, delineating the concentrations and conditions under which its beneficial antioxidant effects predominate over its potential pro-oxidant activities. A deeper understanding of these mechanisms will be instrumental in harnessing the full therapeutic potential of p-Cymene in the management of oxidative stress-related diseases.

References

- de Oliveira, T. M., de Carvalho, R. B. F., da Costa, I. H. S., de Oliveira, G. A. L., de Souza, A. A., de Lima, S. G., de Freitas, R. M. (2015). Evaluation of p-cymene, a natural antioxidant. Pharmaceutical Biology, 53(1), 137-142.

- Wu, J., Li, Y., Zhang, Y., Yang, X., Bian, F., Wu, P., ... & Zheng, T. (2021). p-Cymene Modulate Oxidative Stress and Inflammation in Murine Macrophages: Potential Implication in Atherosclerosis. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 221-229.

-

ResearchGate. (n.d.). Evaluation of p-cymene, a natural antioxidant | Request PDF. Retrieved from [Link]

- de Oliveira, T. M., de Carvalho, R. B. F., da Costa, I. H. S., de Oliveira, G. A. L., de Souza, A. A., de Lima, S. G., & de Freitas, R. M. (2015). Evaluation of p-cymene, a natural antioxidant. Pharmaceutical biology, 53(1), 137-142.

- Balahbib, A., El-Ouady, F., El-Mostafy, F., Bouyahya, A., & El-Amraoui, B. (2021). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. Molecules, 26(18), 5643.

- Formiga, R. O., de Sousa, D. P., de Almeida, R. N., & de Freitas, R. M. (2020). The Anti-oxidant Monoterpene p-Cymene Reduced the Occurrence of Colorectal Cancer in a Hyperlipidemia Rat Model by Reducing Oxidative Stress and Expression of Inflammatory Cytokines. Anticancer Research, 40(1), 209-217.

-

de Oliveira, T. M., de Carvalho, R. B., da Costa, I. H., de Oliveira, G. A., de Souza, A. A., de Lima, S. G., & de Freitas, R. M. (2015). Evaluation of p-cymene, a natural antioxidant. Pharmaceutical biology, 53(1), 137–142. [Link]

- Marchese, A., Arciola, C. R., Coppo, E., Barbieri, R., Barreca, D., Chebaibi, S., ... & Nabavi, S. M. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene.

-

Marchese, A., Arciola, C. R., Coppo, E., Barbieri, R., Barreca, D., Chebaibi, S., ... & Nabavi, S. M. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials (Basel, Switzerland), 10(8), 947. [Link]

- Balahbib, A., El-Ouady, F., El-Mostafy, F., Bouyahya, A., & El-Amraoui, B. (2021). Health beneficial and pharmacological properties of p-cymene. Journal of Food Biochemistry, 45(10), e13930.

- Quintans-Júnior, L. J., Guimarães, A. G., Santana, M. T., Araújo, B. O., Moreira, F. V., Bonjardim, L. R., ... & Santos, M. R. (2013). In vitro evaluation of the redox profile of p-cymene. Oxidative medicine and cellular longevity, 2013.

-

Wikipedia. (2024). p-Cymene. Retrieved from [Link]

-

Lab Effects. (n.d.). Para Cymene. Retrieved from [Link]

-

ResearchGate. (n.d.). PME-induced activation of the Nrf2 pathway and suppression of ROS... Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of antioxidant potential of the complex by (A) DPPH method... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). P-Cymene – Knowledge and References. Retrieved from [Link]

-

Brieflands. (n.d.). In Vitro Antioxidant Activity and Total Phenolic Content of Root Extracts from Phragmanthera glaucocarpa (Peyr.) Balle. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro evaluation of the redox profile of p-cymene. (a) TBARS in... Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Evaluation of p-cymene, a natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. The Anti-oxidant Monoterpene p-Cymene Reduced the Occurrence of Colorectal Cancer in a Hyperlipidemia Rat Model by Reducing Oxidative Stress and Expression of Inflammatory Cytokines | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the In Vitro Antibacterial Spectrum of p-Cymene

Introduction

p-Cymene, a naturally occurring aromatic organic compound classified as a monoterpene, is found in over 100 plant species, including thyme and oregano.[1][2] While it has a long history of use in traditional medicine, recent scientific interest has focused on its diverse biological activities, including its antimicrobial properties.[3] This guide provides a comprehensive technical overview of the in vitro antibacterial spectrum of p-Cymene, its mechanisms of action, and standardized methodologies for its evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the antibacterial potential of this versatile monoterpene.

p-Cymene [1-methyl-4-(1-methylethyl)-benzene] on its own exhibits a modest antibacterial effect; however, its true potential is often realized through its synergistic interactions with other phytochemicals, particularly phenolic monoterpenes like carvacrol and thymol.[4][5] This guide will delve into both the standalone activity of p-Cymene and its crucial role as a potentiator of other antimicrobial agents.

The Antibacterial Spectrum of p-Cymene: A Quantitative Overview

The antibacterial activity of p-Cymene has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[6]

While p-Cymene's standalone activity is often moderate, it demonstrates a broad spectrum of action.[1] It is important to note that the reported MIC and MBC values can vary between studies due to differences in methodology, bacterial strains, and testing conditions.[7]

Table 1: Reported Minimum Inhibitory and Bactericidal Concentrations of p-Cymene Against Various Bacterial Strains

| Bacterial Species | Gram Stain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | Positive | 6 | 6 | [1] |

| Streptococcus mutans | Positive | 6 | 6 | [1] |

| Streptococcus sanguinis | Positive | 3 | 3 | [1] |

| Listeria monocytogenes | Positive | 0.57 - 12 | 12 | [1] |

| Escherichia coli | Negative | 0.03 - 12 | 12 | [1] |

| Salmonella enterica | Negative | 12 | 12 | [1] |

| Vibrio parahaemolyticus | Negative | 12 | 12 | [1] |

Mechanism of Antibacterial Action: A Multi-faceted Approach

The antibacterial activity of p-Cymene is primarily attributed to its interaction with the bacterial cell membrane.[5][8] Its hydrophobic nature allows it to readily partition into the lipid bilayer of the cell membrane, leading to a cascade of disruptive events.[4]

Disruption of Membrane Integrity and Function

p-Cymene's insertion into the bacterial membrane causes it to swell and increases its fluidity.[4] This perturbation disrupts the structural integrity of the membrane, leading to increased permeability.[9] The compromised membrane is no longer able to effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components, such as ATP, and ultimately leading to cell death.[5] While p-Cymene itself may not drastically increase membrane permeability, it facilitates the entry of other more potent antimicrobial compounds.[8]

Synergistic Enhancement of Other Antimicrobials

One of the most significant aspects of p-Cymene's antibacterial profile is its ability to act synergistically with other antimicrobial agents, particularly carvacrol and thymol.[4][5] p-Cymene, a precursor to carvacrol, enhances the efficacy of these phenolic compounds by facilitating their transport across the bacterial membrane.[5] By causing the membrane to swell, p-Cymene effectively lowers the barrier for carvacrol and thymol to reach their intracellular targets, allowing them to exert their potent bactericidal effects at lower concentrations.[4] This synergistic action is a promising strategy to combat antimicrobial resistance.[4]

Caption: Synergistic mechanism of p-Cymene with carvacrol/thymol.

Standardized Protocols for In Vitro Antibacterial Assessment

To ensure the generation of reliable and reproducible data, standardized methodologies for assessing the antibacterial activity of compounds like p-Cymene are crucial.[6][10] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[11]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13]

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of p-Cymene Dilutions:

-

Prepare a stock solution of p-Cymene in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB) to create a series of twofold dilutions. Due to the hydrophobic nature of p-Cymene, a surfactant like Tween 80 (at a low, non-inhibitory concentration) may be required to ensure proper emulsification.[7]

-

-

Assay Setup (96-well microtiter plate):

-

Add 100 µL of the appropriate p-Cymene dilution to each well.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no p-Cymene) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of p-Cymene that completely inhibits visible growth of the bacterium.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay to assess whether the compound is bacteriostatic or bactericidal.[13]

Protocol: MBC Determination

-

Subculturing from MIC plate:

-

From each well of the MIC plate that shows no visible growth, plate a 10-100 µL aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of p-Cymene that results in a ≥99.9% reduction in the initial inoculum count.

-

Assessment of Synergistic Activity: The Checkerboard Assay

The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[4]

Caption: Workflow for the checkerboard antimicrobial synergy assay.

Protocol: Checkerboard Assay

-

Preparation:

-

Prepare standardized bacterial inoculum and serial dilutions of p-Cymene and the second antimicrobial agent (e.g., carvacrol) as described for the MIC assay.

-

-

Assay Setup (96-well microtiter plate):

-

Along the x-axis, add decreasing concentrations of p-Cymene.

-

Along the y-axis, add decreasing concentrations of the second agent.

-

This creates a matrix of wells with various combinations of the two compounds.

-

Inoculate all wells with the standardized bacterial suspension.

-

-

Incubation and Reading:

-

Incubate and read the MICs as previously described.

-

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

-

FIC of p-Cymene = MIC of p-Cymene in combination / MIC of p-Cymene alone

-

FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone

-

FIC Index = FIC of p-Cymene + FIC of Agent B

-

-

Interpretation of FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 1.0: Additive

-

1.0 to 4.0: Indifference

-

4.0: Antagonism

-

Anti-Biofilm Activity

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. p-Cymene has demonstrated the ability to inhibit biofilm formation in some bacteria.[1] For instance, it has been observed to reduce biofilm formation in Burkholderia xenovorans, an effect attributed to its accumulation in the bacterial membrane and subsequent changes in membrane structure.[1] The anti-biofilm properties of p-Cymene, especially in combination with other agents, represent a promising area for further research in combating chronic and persistent bacterial infections.[14][15]

Conclusion

p-Cymene presents a compelling profile as an antibacterial agent, not primarily due to its standalone potency, but because of its broad spectrum of activity and its significant synergistic potential. Its ability to disrupt bacterial membranes and enhance the efficacy of other antimicrobials positions it as a valuable candidate for the development of novel combination therapies. The standardized protocols outlined in this guide provide a framework for the rigorous in vitro evaluation of p-Cymene's antibacterial properties, paving the way for further research into its therapeutic applications. As the threat of antimicrobial resistance continues to grow, the exploration of natural compounds like p-Cymene offers a promising avenue for the discovery of new and effective treatment strategies.

References

-

Marchese, A., Arciola, C. R., Barbieri, R., Silva, A. S., Nabavi, S. F., Sokeng, A. J. T., ... & Nabavi, S. M. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials, 10(8), 947. [Link]

-

Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. ResearchGate. [Link]

-

Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. PubMed. [Link]

-

Orchard, A., & van Vuuren, S. (2017). Evaluation of common antibacterial screening methods utilized in essential oil research. Flavour and Fragrance Journal, 32(4), 235-247. [Link]

-

Kim, H. J., & Lee, S. H. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. MDPI. [Link]

-

Kim, H. J., & Lee, S. H. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. ResearchGate. [Link]

-

Hudec, M., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. National Center for Biotechnology Information. [Link]

-

Nazzaro, F., Fratianni, F., De Martino, L., Coppola, R., & De Feo, V. (2013). Effect of Essential Oils on Pathogenic Bacteria. Pharmaceuticals, 6(12), 1451–1474. [Link]

-

Hudec, M., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. MDPI. [Link]

-

Hudec, M., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review. PubMed. [Link]

-

Cristani, M., et al. (2007). Interaction of Four Monoterpenes Contained in Essential Oils with Model Membranes: Implications for Their Antibacterial Activity. ResearchGate. [Link]

-

Khedher, M. I. B., et al. (2017). Synergistic effect of eugenol, carvacrol, thymol, p-cymene and γ-terpinene on inhibition of drug resistance and biofilm formation of oral bacteria. PubMed. [Link]

-

Hudec, M., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. MDPI. [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

Gonzalez-Pena, D. C., et al. (2023). Inhibition of Acinetobacter baumannii Biofilm Formation by Terpenes from Oregano (Lippia graveolens) Essential Oil. MDPI. [Link]

-

Khan, T. M. S., et al. (2020). Organometallic ruthenium (η6-p-cymene) complexes interfering with quorum sensing and biofilm formation: an anti-infective approach to combat multidrug-resistance in bacteria. New Journal of Chemistry, 44(30), 12947-12961. [Link]

-

World Organisation for Animal Health. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. [Link]

-

Pinto, C., et al. (2016). The essential oils component p-cymene induces proton leak through Fo-ATP synthase and uncoupling of mitochondrial respiration. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1857(8), 1148–1156. [Link]

-

Gonzalez-Pena, D. C., et al. (2023). Inhibition of Acinetobacter baumannii Biofilm Formation by Terpenes from Oregano (Lippia graveolens) Essential Oil. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

-

Dadalioglu, I., & Evrendilek, G. A. (2004). Correlation of antimicrobial activities of various essential oils and their main aromatic volatile constituents. Journal of Essential Oil Research, 16(5), 449-453. [Link]

-

Al-Shuhaib, M. B. S., et al. (2024). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. ResearchGate. [Link]

-

bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

-

Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]

-

Guimarães, A. C., et al. (2019). Minimum inhibitory concentrations (mg/mL) of the compounds. ResearchGate. [Link]

Sources

- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdb.apec.org [pdb.apec.org]

- 7. Evaluation of common antibacterial screening methods utilized in essential oil research - ProQuest [proquest.com]

- 8. Effect of Essential Oils on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. woah.org [woah.org]

- 11. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Synergistic effect of eugenol, carvacrol, thymol, p-cymene and γ-terpinene on inhibition of drug resistance and biofilm formation of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organometallic ruthenium (η6-p-cymene) complexes interfering with quorum sensing and biofilm formation: an anti-infective approach to combat multidrug-resistance in bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Anti-inflammatory Properties of p-Cymene in Cell Cultures: A Technical Guide for Researchers

Introduction: Tapping into the Therapeutic Potential of a Natural Monoterpene

p-Cymene, a naturally occurring aromatic monoterpene found in the essential oils of over 100 plants, including thyme and oregano, has garnered significant attention for its diverse pharmacological activities.[1][2] Beyond its traditional use as a flavoring agent and in perfumery, a growing body of evidence highlights its potent antioxidant, antimicrobial, and notably, anti-inflammatory properties.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the anti-inflammatory effects of p-Cymene in cell culture models. We will delve into its molecular mechanisms of action, provide detailed experimental protocols for its evaluation, and offer insights into data interpretation, thereby furnishing a solid foundation for future investigations into its therapeutic potential.

The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated. Key cellular players in this process are macrophages, which, upon activation by stimuli like bacterial lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators.[4][5] These include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce nitric oxide (NO) and prostaglandins, respectively.[6][7] Research has shown that p-Cymene can effectively modulate these inflammatory responses in vitro, primarily by targeting key signaling pathways.[1][8][9]

This guide will systematically explore the scientific evidence supporting the anti-inflammatory role of p-Cymene, with a focus on its effects on macrophage cell lines, a well-established model for studying inflammation.